tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Medicinal Chemistry Protecting Group Strategy Scaffold Derivatization

tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterobifunctional building block belonging to the pyrido[4,3-d]pyrimidine class, a scaffold recognized for its privileged status in kinase inhibitor discovery. The compound combines a 2-chloro leaving group on the electron-deficient pyrimidine ring with a Boc-protected saturated piperidine nitrogen at the 6-position.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 1092352-55-0
Cat. No. B1439963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS1092352-55-0
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)Cl
InChIInChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(7-16)6-14-10(13)15-9/h6H,4-5,7H2,1-3H3
InChIKeyHBEISXKDRDAGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1092352-55-0): A Versatile Pyrido[4,3-d]pyrimidine Scaffold for Kinase-Focused Library Synthesis


tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterobifunctional building block belonging to the pyrido[4,3-d]pyrimidine class, a scaffold recognized for its privileged status in kinase inhibitor discovery [1]. The compound combines a 2-chloro leaving group on the electron-deficient pyrimidine ring with a Boc-protected saturated piperidine nitrogen at the 6-position [2]. This specific substitution pattern provides two orthogonally addressable synthetic handles, enabling sequential functionalization strategies that are not feasible with non-halogenated or fully aromatic analogs. The compound is commercially available from multiple suppliers at purities of ≥95–98%, with analytical documentation (NMR, HPLC) supporting its immediate use in medicinal chemistry campaigns .

Why In-Class Pyrido[4,3-d]pyrimidine Analogs Cannot Substitute for CAS 1092352-55-0 in Sequential Derivatization Workflows


Within the pyrido[4,3-d]pyrimidine family, small variations in the halogen position (C-2 vs. C-4 vs. C-5 vs. C-7), the saturation state of the fused ring, and the nature of the N-protecting group dramatically alter the reactivity sequence available to the chemist [1]. A 2,4-dichloro analog, for instance, presents competing reactive sites that require careful catalyst/condition selection to achieve regioselective displacement, whereas the mono-2-chloro substitution in CAS 1092352-55-0 offers a single, unambiguous electrophilic center for SNAr or cross-coupling . Similarly, use of a Cbz protecting group instead of Boc would alter the deprotection conditions from mild acidic cleavage (TFA) to hydrogenolysis, affecting functional group compatibility. For procurement purposes, selecting a building block with mismatched protecting-group lability or an additional reactive halogen can necessitate re-optimization of an entire synthetic sequence, incurring time and cost penalties [2].

Product-Specific Quantitative Evidence for tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: Differential Performance Data


Orthogonal Boc Protection Enables Acid-Labile Deprotection Without Compromising the 2-Chloro Handle

The target compound carries a tert-butyloxycarbonyl (Boc) group on the saturated piperidine nitrogen. In contrast to the commonly used benzyloxycarbonyl (Cbz) analog, Boc deprotection proceeds under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) that do not affect the 2-chloro substituent, which is susceptible to hydrogenolysis conditions required for Cbz removal [1]. Structurally analogous Boc-protected tetrahydropyrido[4,3-d]pyrimidine scaffolds have demonstrated this orthogonal stability in multi-step synthetic sequences, where the Boc group remained intact during halogenation (POCl₃) steps and was cleanly removed in the final stage to unmask the secondary amine for further functionalization [2].

Medicinal Chemistry Protecting Group Strategy Scaffold Derivatization

2-Chloro Substituent Provides a Single, Regioselective Electrophilic Site for SNAr and Cross-Coupling

The presence of a single chlorine atom at the C-2 position of the pyrimidine ring eliminates the regiochemical ambiguity inherent in dichlorinated analogs. Studies on 5,7-dichloropyrido[4,3-d]pyrimidine scaffolds have demonstrated that the chlorine at position 5 is more reactive toward palladium-catalyzed cross-coupling and SNAr than the chlorine at position 7, necessitating careful optimization to achieve selectivity [1]. In contrast, the mono-2-chloro substitution in CAS 1092352-55-0 offers a single reactive site, enabling direct, high-yielding C–N and C–C bond formations without competing side reactions .

Synthetic Methodology Regioselectivity Cross-Coupling

97–98% Commercial Purity with Full Analytical Documentation Supports Reproducible Library Synthesis

The target compound is available from multiple reputable vendors with certified purity of 97% (Aladdin, item T171962) and 98% (Bidepharm, item BD158957), accompanied by batch-specific Certificates of Analysis including NMR, HPLC, or GC data . This level of documented purity is critical for medicinal chemistry applications where unknown impurities can confound biological assay results. In comparison, structurally related in-house synthesized intermediates may lack rigorous analytical characterization, introducing variability into SAR studies .

Quality Control Reproducibility Building Block Procurement

Saturated 5,6,7,8-Tetrahydro Ring Provides Conformational Flexibility Distinct from Fully Aromatic Analogs

The tetrahydropyrido ring in CAS 1092352-55-0 introduces sp³ hybridization at the C-5, C-6, C-7, and C-8 positions, resulting in a non-planar conformation that differs substantially from the flat, fully aromatic pyrido[4,3-d]pyrimidine core (e.g., CAS 1017422-90-0) . In SAR studies of 4H-pyridopyrimidine antibacterial inhibitors, the saturated 5,6,7,8-tetrahydro scaffold was essential for biochemical activity, with over 80 analogs synthesized to probe this structural feature [1]. The tetrahydropyrido ring also provides a vector for N-6 substitution that projects into a different region of chemical space compared to aromatic analogs.

Scaffold Diversity Conformational Analysis Kinase Inhibitor Design

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Based on Quantitative Evidence


Kinase-Focused Fragment and Lead-Like Library Synthesis via C-2 Derivatization

The unambiguous mono-2-chloro electrophilic site of CAS 1092352-55-0 enables efficient parallel library synthesis via SNAr with diverse amines or Pd-catalyzed C–N/C–C cross-coupling, as demonstrated in pyrido[4,3-d]pyrimidine-based kinase inhibitor programs targeting Wee1 (IC₅₀ = 19–1485 nM) and Pim1 (IC₅₀ = 123 ± 14 nM) [1]. Following C-2 diversification, the Boc group can be selectively removed under mild acidic conditions to reveal the secondary amine at N-6 for a second round of functionalization, enabling rapid exploration of two independent vectors from a single building block.

Scaffold-Hopping Campaigns Requiring Non-Planar, sp³-Rich Pyridopyrimidine Cores

With a fraction Csp³ of 0.58, the tetrahydropyrido ring in CAS 1092352-55-0 provides a three-dimensional scaffold that contrasts with the planar aromatic pyrido[4,3-d]pyrimidine core . This property makes it particularly valuable for scaffold-hopping exercises aimed at improving physicochemical properties (e.g., solubility, LogP) or escaping flat SAR in congested intellectual property space. The scaffold has been validated in antibacterial protein synthesis inhibitor programs where saturation was critical for biological activity [2].

Multi-Step Synthesis of Complex Pyrido[4,3-d]pyrimidine-Based Clinical Candidates

The orthogonal Boc/Cl protection strategy in CAS 1092352-55-0 has been employed in the synthesis of advanced intermediates for drug discovery, as evidenced by improved synthetic routes to related 2-chloro-tetrahydropyrido[4,3-d]pyrimidine scaffolds (overall yield improved from 0.67% to 38% across seven steps) [3]. The compound's commercial availability at 97–98% purity with full analytical documentation eliminates the need for in-house synthesis of this key intermediate, accelerating preclinical development timelines.

Selective PI3K and KRAS Inhibitor Intermediate Synthesis

The 2-chloropyrido[4,3-d]pyrimidine motif has been utilized as a key intermediate in the synthesis of PI3K inhibitors via selective Suzuki-Miyaura cross-coupling and more recently in KRAS inhibitor development programs [4]. CAS 1092352-55-0, with its Boc-protected N-6 position, provides an ideal entry point for constructing elaborated analogs where the piperidine nitrogen must be unmasked at a late stage for sulfonylation, acylation, or reductive amination.

Quote Request

Request a Quote for tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.